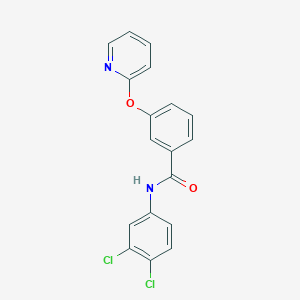

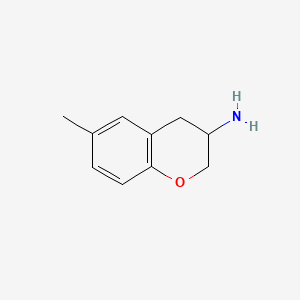

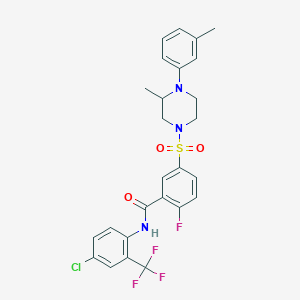

![molecular formula C24H28N4O3 B2616115 4-(4-methylbenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775384-55-8](/img/structure/B2616115.png)

4-(4-methylbenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a 1,2,4-triazole moiety. These compounds are known for their wide range of biological activities .

Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, a piperidine ring, and two phenyl rings. The presence of these rings may contribute to its potential biological activities .Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the 1,2,4-triazole ring could potentially increase its stability and the piperidine ring could influence its solubility .Aplicaciones Científicas De Investigación

Peroxisome Proliferator-Activated Receptors (PPAR) Agonism

The compound has shown promise as a potential agonist for type δ/β peroxisome proliferator-activated receptors (PPARδ/β). PPARs are nuclear receptors involved in regulating lipid metabolism, inflammation, and glucose homeostasis. Activation of PPARδ/β can have therapeutic implications for metabolic disorders, cardiovascular diseases, and cancer. Researchers have developed a five-step synthetic route to synthesize [4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methyl-phenoxy]acetic acids, which include our compound of interest . These acids exhibit potential as PPAR agonists, and further studies are warranted to explore their efficacy and safety.

Inhibition of Multinucleated Cell Formation

Another application involves inhibiting the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells. Specifically, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA), a derivative of our compound, has been found to significantly inhibit the formation of these cells from bone marrow-derived macrophages in a dose-dependent manner. This inhibition occurs without cytotoxic effects, suggesting potential therapeutic relevance .

Demethylation Reactions

The compound’s structure allows for demethylation reactions using hydrogen bromide (HBr) or boron tribromide (BBr3) as catalysts. These reactions lead to the synthesis of m-aryloxy phenols, which have diverse applications. HBr and BBr3 coordinate with electron-rich sites in organic compounds, enhancing the outcome of organic reactions. This approach represents a valuable method for accessing m-aryloxy phenols, including our compound .

Mecanismo De Acción

The mechanism of action of 1,2,4-triazoles depends on their chemical structure and the type of biological activity. For example, some 1,2,4-triazoles act as inhibitors of the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Propiedades

IUPAC Name |

3-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-17-6-8-19(9-7-17)15-28-23(25-26-24(28)30)20-10-12-27(13-11-20)22(29)16-31-21-5-3-4-18(2)14-21/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVGYBTYKLMATJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)COC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methylbenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Azaspiro[4.5]decan-9-ol hydrochloride](/img/structure/B2616032.png)

![4-chloro-Thieno[3,2-c]pyridine-7-carboxamide](/img/structure/B2616034.png)

![7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2616038.png)

![N-(4-acetylphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2616040.png)

![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B2616042.png)